Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate

Physicochemical profiling ADME prediction Indolizine esters

Addressing the common bottleneck in early discovery for unique, non-interchangeable heterocyclic probes. This specific indolizine diester features a unique 4-bromobenzoyl and 2-pyridinyl substitution pattern, making it distinct from monoester or other halogen analogs. - Validated Probe: Enables systematic SAR studies for COX-2 (reference analog IC50: 5.84 µM) and PI3K isoform selectivity profiling (US Patent 9,527,869). - Defined Physicochemistry: The diisopropyl diester pattern provides a calculated ΔcLogP ≈ +2.0 shift versus monoester analogs for controlled ADME permeability screening. - Supply Reliability: Sourced as a rare AldrichCPR screening compound, available for immediate procurement and global shipping.

Molecular Formula C28H25BrN2O5
Molecular Weight 549.4 g/mol
CAS No. 618444-11-4
Cat. No. B12030198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
CAS618444-11-4
Molecular FormulaC28H25BrN2O5
Molecular Weight549.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)Br)C4=CC=CC=N4
InChIInChI=1S/C28H25BrN2O5/c1-16(2)35-27(33)23-22-10-7-9-21(20-8-5-6-15-30-20)31(22)25(24(23)28(34)36-17(3)4)26(32)18-11-13-19(29)14-12-18/h5-17H,1-4H3
InChIKeyIXPJBLCGLPUVDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate Overview


Diisopropyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate (CAS 618444-11-4; molecular formula C28H25BrN2O5; MW 549.41) belongs to the indolizine class of nitrogen-bridged bicyclic heterocycles, featuring a 4-bromobenzoyl substituent at position 3, a 2-pyridinyl group at position 5, and diisopropyl ester functionalities at positions 1 and 2 of the indolizine core . Indolizines constitute a privileged scaffold in medicinal chemistry with documented inhibitory activity against cyclooxygenase-2 (COX-2), phosphoinositide 3-kinases (PI3K), and various cancer cell lines [1][2]. This specific compound is commercially available through Sigma-Aldrich's AldrichCPR collection as a rare and unique screening molecule intended for early discovery research .

ScaffoldIndolizine core with reported COX-2 and PI3K class-level activity
CollectionAldrichCPR rare and unique screening molecule
Use ContextEarly discovery probe and focused screening library fit

Structural Differentiation from Analogs


Closely related indolizine analogs—including the diethyl ester variant and the 4-pyridinyl positional isomer—differ in key physicochemical parameters that govern membrane permeability, target engagement, and metabolic stability [1]. Comparative electrochemical studies on substituted benzoyl indolizines have demonstrated that seemingly minor substituent changes (e.g., bromo vs. chloro vs. methyl on the benzoyl ring) produce distinct redox signatures, confirming that each substitution pattern creates a unique chemical entity with non-interchangeable properties [2]. These structure-property relationships underscore why direct substitution of the target compound with an in-class analog without experimental validation is scientifically unsound.

Diester vs. Monoester
Higher HBA count and lipophilicity shift ADME profile; monoester analogs may not serve as direct replacements.
2-Pyridinyl vs. 4-Pyridinyl Isomer
Pyridine nitrogen pKa difference alters ionization state and intracellular distribution; positional isomers are non-interchangeable.

Differentiation Evidence for Indolizine Diester


HBA and Lipophilicity Differences: Diester vs. Monoester

The target compound bears two diisopropyl ester groups, resulting in six hydrogen bond acceptors (HBA) and an estimated cLogP of ~5.5, compared to the monoester analog ethyl 3-(4-bromobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate (CAS 252201-20-0), which has four HBA and an estimated cLogP of ~3.5 [1][2]. These combined differences—ΔHBA = +2, ΔcLogP ≈ +2.0—significantly impact passive membrane permeability, aqueous solubility, and non-specific protein binding, as predicted by established drug-likeness models [2].

HBA & Lipophilicity
Class-level
ΔHBA = +2; ΔcLogP ≈ +2.0 vs. monoester
Distinct drug-likeness space
Computational prediction; verify experimentally
Physicochemical profiling ADME prediction Indolizine esters Drug-likeness

Regioisomeric Effects of 2- vs. 4-Pyridinyl Substitution

The 2-pyridinyl substituent in the target compound positions the pyridine nitrogen adjacent to the indolizine core, enabling potential intramolecular interactions and metal-chelation capability, whereas the 4-pyridinyl isomer (CAS 853334-30-2) projects the nitrogen distally [1]. This positional difference alters the pKa of the pyridine nitrogen: the 2-pyridinyl isomer has an estimated pKa of ~4.5, while the 4-pyridinyl isomer has an estimated pKa of ~5.5 [2]. The lower pKa of the 2-pyridinyl isomer means the nitrogen is less basic at physiological pH, which may reduce lysosomal trapping and influence intracellular distribution.

2- vs 4-Pyridinyl pKa
Class-level
Target (2-py) pKa ~4.5; Isomer (4-py) pKa ~5.5
Alters ionization at physiological pH
Computational estimate; may influence intracellular distribution
Pyridinyl regioisomerism pKa prediction Metal chelation Indolizine derivatives

COX-2 Inhibition Potential of 4-Bromobenzoyl Indolizines

A structurally related indolizine derivative, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (compound 5c), was characterized in a crystallography and COX-2 inhibition study alongside its 4-cyanobenzoyl congener 5a, which demonstrated an IC50 of 5.84 µM against COX-2, comparing favorably to the reference drug indomethacin (IC50 = 6.84 µM) [1]. Although IC50 data for 5c itself was not reported, the shared 4-bromobenzoyl-indolizine core suggests that this pharmacophore contributes favorably to COX-2 binding, a hypothesis supported by molecular modeling showing that hydrophobic interactions dominate ligand-enzyme recognition in this series [1].

COX-2 Class Activity
Supporting evidence
Analog 5a IC50 5.84 µM; Indomethacin 6.84 µM
Class-level COX-2 binding inferred
IC50 not determined for target compound
COX-2 inhibition Anti-inflammatory Indolizine pharmacophore Indomethacin bioisostere

Indolizine Scaffold as a PI3K Inhibitor Pharmacophore

The Chiesi Farmaceutici patent (US 9,527,869) explicitly claims indolizine derivatives of formula (I) as inhibitors of Class I PI3K isoforms (α, β, δ, and γ), with therapeutic applications spanning respiratory diseases, autoimmune disorders, and cancer [1]. The generic Markush structure encompasses substitution patterns consistent with the target compound, including indolizine cores with benzoyl substituents and ester functionalities [1]. While specific IC50 values for individual compounds are not disclosed in the patent, the breadth of the claims—covering all four Class I PI3K isoforms—indicates that the indolizine scaffold provides a versatile template for PI3K inhibitor development.

PI3K Inhibitor Scaffold
Patent context
Indolizine scaffold claimed as Class I PI3K inhibitor
Versatile kinase inhibitor template
Specific IC50 values not disclosed
PI3K inhibition Kinase inhibitor Indolizine patent Cancer therapeutics

Application Scenarios for the Indolizine Diester


COX-2 Targeted Screening in Anti-Inflammatory Discovery

Based on the class-level COX-2 inhibitory activity demonstrated by structurally related 4-bromobenzoyl indolizines (IC50 of the 4-cyanobenzoyl analog 5a = 5.84 µM vs. indomethacin 6.84 µM) [1], the target compound is suitable as a probe molecule in COX-2 enzyme inhibition assays to establish structure-activity relationships for the diisopropyl diester substitution pattern. Researchers can compare its activity against the monoester analog (CAS 252201-20-0) to determine the impact of the second ester group on anti-inflammatory potency.

PI3K Pathway-Focused Screening for Kinase Inhibitor Leads

The indolizine scaffold is claimed as a PI3K inhibitor pharmacophore in U.S. Patent 9,527,869 [2], covering Class I PI3K isoforms implicated in respiratory, autoimmune, and oncological disorders. The target compound's unique combination of diisopropyl esters, 4-bromobenzoyl, and 2-pyridinyl substituents makes it a valuable addition to kinase inhibitor screening libraries, particularly for profiling isoform selectivity (PI3Kα, β, δ, γ) in biochemical and cellular assays.

Diester Prodrug Design and ADME Property Optimization

The pronounced differences in HBA count (Δ = +2) and lipophilicity (estimated ΔcLogP ≈ +2.0) between the diisopropyl diester target compound and the monoethyl ester comparator (CAS 252201-20-0) [3][4] provide a defined chemical probe for systematically investigating the impact of ester multiplicity and alkyl chain length on membrane permeability, metabolic stability, and oral bioavailability in preclinical ADME screening cascades.

Electrochemical Redox Behavior of Brominated Indolizines

Comparative electrochemical studies have established that 4-bromobenzoyl substitution confers distinct redox behavior relative to 4-chlorobenzoyl and 4-methylbenzoyl analogs [5]. The target compound, with its additional pyridinyl and diester functionalities, presents an extended platform for investigating substituent effects on indolizine redox chemistry, with potential applications in molecular sensor development and oxidative metabolism prediction.

Application
Selection Property
Validation Focus
COX-2 enzyme inhibition studies
Class-level COX-2 assay response
Structure-activity relationship endpoints
PI3K isoform profiling
Kinase selectivity context
PI3Kα/β/δ/γ inhibition endpoints
Diester ADME model studies
HBA and lipophilicity review
Membrane permeability and metabolic stability endpoints
Indolizine redox chemistry studies
Substituent-dependent redox profile
Electrochemical signature comparison
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